molecular formula C14H17BrN2OS B5716053 3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide

3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide

Cat. No.: B5716053
M. Wt: 341.27 g/mol
InChI Key: DUNNPXMKCXQTAE-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide is an organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide typically involves the following steps:

    Methylation: The addition of a methyl group to the benzene ring.

    Formation of Piperidine Derivative: The attachment of a piperidine ring to the benzamide core through a carbonothioyl linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated and methylated benzamides on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide involves its interaction with molecular targets in biological systems. The bromine and methyl groups, along with the piperidine ring, contribute to its binding affinity and specificity for certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide is unique due to its specific combination of bromine, methyl, and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-4-methyl-N-(piperidine-1-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2OS/c1-10-5-6-11(9-12(10)15)13(18)16-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNPXMKCXQTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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